molecular formula C27H31ClN4O B11497815 2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanone

2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanone

Cat. No.: B11497815
M. Wt: 463.0 g/mol
InChI Key: RUUDQROKRRTVJP-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenyl)piperazino]-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-1-ethanone is a complex organic compound with a unique structure that combines a piperazine ring, a chlorophenyl group, and a pyrazino-carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazino]-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-1-ethanone typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. The key steps may include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions where the piperazine ring is reacted with a chlorophenyl halide.

    Construction of the Pyrazino-Carbazole Moiety: This complex structure can be synthesized through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazino]-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting neurological disorders.

    Pharmacology: It can be used to study receptor binding and signal transduction pathways.

    Biological Research: The compound may serve as a tool for investigating cellular processes and molecular interactions.

    Industrial Applications: It could be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazino]-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-1-ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(3-chlorophenyl)piperazino]-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-1-ethanone: can be compared with other piperazine derivatives and carbazole-based compounds.

    Chlorophenyl Piperazine Derivatives: These compounds share the piperazine and chlorophenyl moieties but differ in their additional functional groups and overall structure.

    Carbazole Derivatives: Compounds with a carbazole core but different substituents and functional groups.

Uniqueness

The uniqueness of 2-[4-(3-chlorophenyl)piperazino]-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-1-ethanone lies in its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H31ClN4O

Molecular Weight

463.0 g/mol

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)ethanone

InChI

InChI=1S/C27H31ClN4O/c1-19-8-9-24-23(16-19)22-6-3-7-25-27(22)32(24)15-14-31(25)26(33)18-29-10-12-30(13-11-29)21-5-2-4-20(28)17-21/h2,4-5,8-9,16-17,25H,3,6-7,10-15,18H2,1H3

InChI Key

RUUDQROKRRTVJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)CN5CCN(CC5)C6=CC(=CC=C6)Cl

Origin of Product

United States

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